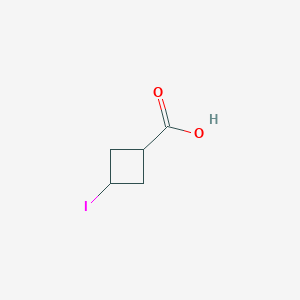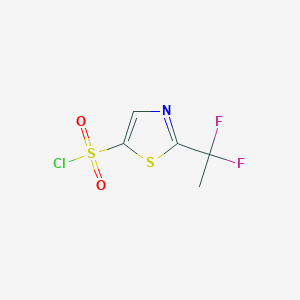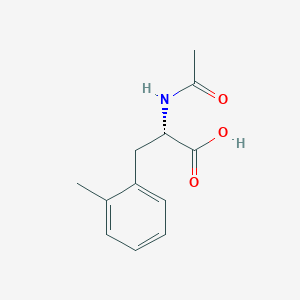![molecular formula C11H17F2NO3 B15305745 tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H15F2NO3 and a molecular weight of 235.23 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with difluoro and formyl groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
化学反応の分析
Types of Reactions
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .
科学的研究の応用
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate include:
- tert-Butyl N-[(3,3-difluoro-1-hydroxymethylcyclobutyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopropyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopentyl)methyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. The presence of both difluoro and formyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .
特性
分子式 |
C11H17F2NO3 |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16) |
InChIキー |
YAJHZGVCEHVYON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)






![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)





